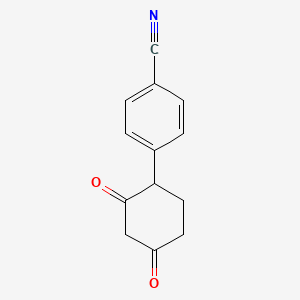

4-(2,4-Dioxocyclohexyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

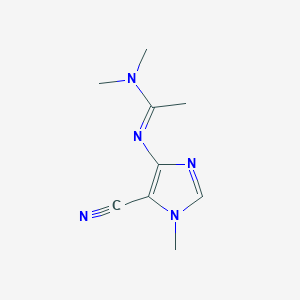

The synthesis of similar compounds involves various methods. One method involves the preparation of benzonitriles by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach involves the use of ionic liquid as a recycling agent in the synthesis of benzonitrile . A different method involves the preparation of a new hydrazone derivative in an aqueous medium at room temperature .Chemical Reactions Analysis

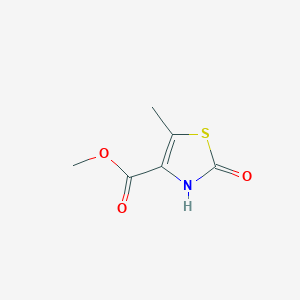

The chemical reactions involving similar compounds have been studied. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was synthesized and evaluated for their antimicrobial activity .Applications De Recherche Scientifique

Dermatological Applications

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-0998425) represents a novel, nonsteroidal androgen receptor antagonist. This compound is specifically designed for sebum control and the treatment of androgenetic alopecia. It demonstrates potency, selectivity, and in vivo activity. The rapid systemic metabolism of this compound significantly reduces the risk of unwanted systemic side effects. Importantly, it was tested negative in the 3T3 NRU assay, indicating a reduction in potential phototoxicity, a critical factor in dermatological applications (Li et al., 2008).

Structural Chemistry and Molecular Interactions

3-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzonitrile presents an intriguing molecular structure where benzonitrile and 4,4-dimethyl-2,6-dioxocyclohexylidene groups are connected via a hydrazinyl group. The structure is stabilized by intramolecular N—H⋯O hydrogen bonding and exhibits weak intermolecular C—H⋯O hydrogen bonding within the crystal structure, showcasing its potential for diverse chemical interactions and applications in material science (Çolak et al., 2010).

Energy Storage and Battery Technology

4-(Trifluoromethyl)-benzonitrile has been explored as a novel electrolyte additive for the LiNi 0.5 Mn 1.5 O 4 cathode of high voltage lithium-ion batteries. This compound significantly enhances the cyclic stability of the cathode material, maintaining high capacity retention even after numerous cycles. It forms a low-impedance protective film on the cathode, preventing electrolyte oxidation decomposition and suppressing manganese dissolution, which are critical factors in improving battery life and performance (Huang et al., 2014).

Mécanisme D'action

Target of Action

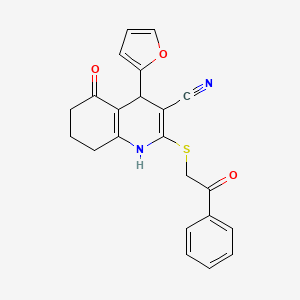

Similar compounds have been found to have antimicrobial activity . Therefore, it’s possible that 4-(2,4-Dioxocyclohexyl)benzonitrile may also interact with bacterial proteins or enzymes, disrupting their normal function.

Mode of Action

Based on the structure of the compound and its potential antimicrobial activity, it could interact with its targets in a way that disrupts their normal function, leading to the death of the bacteria .

Biochemical Pathways

Similar compounds have been found to affect the synthesis of essential bacterial proteins . This could potentially lead to the disruption of critical cellular processes, ultimately leading to cell death.

Result of Action

If the compound does indeed have antimicrobial activity, its action could result in the disruption of essential cellular processes in bacteria, leading to cell death .

Safety and Hazards

Safety data sheets provide information about the hazards of a chemical and the associated safety measures. For instance, benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and can be harmful if swallowed or in contact with skin .

Orientations Futures

Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been explored as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7 (1H,3H)-diones. A facile process for the selective dehydrogenative aromatization of these diones was developed to afford the corresponding N-substituted 3,4-dihydro-7-hydroxyquinolin-2 (1H)-ones and N-substituted 7-hydroxyquinolin-2 (1H)-ones under mild conditions .

Propriétés

IUPAC Name |

4-(2,4-dioxocyclohexyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13(12)16/h1-4,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKNSZACCQOMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)

![N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2772668.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2772671.png)

![(E)-4-(Dimethylamino)-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]but-2-enamide](/img/structure/B2772675.png)

![N-(2,4-difluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772678.png)

![6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2772680.png)

![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl acetate](/img/structure/B2772681.png)